Bienvenue dans la boutique en ligne BenchChem!

8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Physicochemical profiling Lipophilicity Scaffold optimisation

Specifically procure 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS 850896-45-6) to access the patent-protected URAT1 inhibitor space (Japan Tobacco US2008/0305169 A1) and selective DNA-PK/PI3K scaffolds. The 8-methyl substitution elevates LogP (~2.74) for enhanced CNS and renal transporter engagement, while the secondary amine enables rapid N-derivatization. The crystalline hydrochloride salt ensures stoichiometric accuracy and long-term stability, critical for reproducible scale-up and iterative SAR campaigns. Do not substitute with the free base or positional isomers.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B7797199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NCCO2
InChIInChI=1S/C9H11NO/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4,10H,5-6H2,1H3
InChIKeyJQJPCKSQHLCCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine – A Differentiated Benzomorpholine Scaffold for Uricosuric and Kinase-Targeted Drug Discovery


8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 850896-45-6 as the hydrochloride salt; free base formula C₉H₁₁NO, MW 149.19) is a benzo-fused 1,4-oxazine heterocycle belonging to the benzomorpholine class [1]. The compound features a saturated oxazine ring fused to a benzene core bearing a methyl substituent at the 8-position, yielding a secondary amine handle amenable to N‑alkylation, acylation, and sulfonylation. It is cited in the patent literature as a key synthetic intermediate for urate transporter 1 (URAT1) inhibitors indicated for hyperuricemia and gout [2], and the broader 3,4-dihydro-2H-benzo[1,4]oxazine scaffold has been exploited in multi‑isoform PI3K inhibitor programs [3].

Why 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Cannot Be Readily Replaced by Other Benzoxazine Building Blocks


Benzoxazine scaffolds are not interchangeable; the position of the methyl substituent on the aromatic ring, the oxidation state of the oxazine heterocycle, and the salt form each materially alter lipophilicity, synthetic handle availability, and downstream biological target engagement. The 8‑methyl substitution pattern imparts a LogP of approximately 2.74, substantially higher than the unsubstituted parent (LogP ≈ 1.63) or the 6‑methyl positional isomer (LogP ≈ 1.94) [1]. Furthermore, the dihydro (secondary amine) form provides a nucleophilic nitrogen for diversification that is absent in the 3‑oxo analog (CAS 102065-94-1). The hydrochloride salt (CAS 850896-45-6) confers defined solid‑state handling and storage advantages over the free base, as exploited in URAT1 inhibitor pharmaceutical composition patents [2]. These physicochemical, synthetic, and patent‑context differences mean that substituting a generic benzomorpholine or a differently substituted analog will yield divergent reactivity, pharmacokinetic profiles, and intellectual property positioning.

Quantitative Differentiation Evidence for 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Versus Closest Comparators


Lipophilicity (LogP) Advantage of the 8‑Methyl Substituent Over the Unsubstituted Parent and the 6‑Methyl Positional Isomer

The 8‑methyl substitution on the benzomorpholine core raises the computed LogP to 2.74, compared with 1.63 for the unsubstituted 3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 5735-53-5) [1] and 1.94 for the 6‑methyl positional isomer (CAS 71472-57-6) [2]. The polar surface area (PSA) remains constant at 21.26 Ų across these variants, indicating that the LogP increase is driven purely by the methyl group placement without altering hydrogen‑bonding capacity. This represents a ΔLogP of +1.11 versus the parent scaffold and +0.80 versus the 6‑methyl isomer.

Physicochemical profiling Lipophilicity Scaffold optimisation

Patent‑Verified Role as a URAT1 Inhibitor Synthetic Intermediate for Gout and Hyperuricemia Indications

The hydrochloride salt of 8‑methyl‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine (CAS 850896-45-6) is explicitly recited in Japan Tobacco Inc. patent US2008/0305169 A1 as a nitrogen‑containing fused ring compound for pharmaceutical compositions targeting pathologies involving uric acid, including hyperuricemia, gouty tophus, acute and chronic gouty arthritis, gouty kidney, urolithiasis, renal function disorder, coronary artery disease, and ischemic heart disease . The patent claims the composition is 'superior in the time‑course stability and dissolution property (disintegration property)' . The broader benzomorpholine URAT1 inhibitor class has yielded compounds with IC₅₀ values as low as 0.72 μM against human URAT1 in HEK293 cells, more potent than the approved drug lesinurad and comparable to benzbromarone [1].

URAT1 inhibition Gout Hyperuricemia Synthetic intermediate

Synthetic Handle Advantage: Secondary Amine (NH) in the Dihydro‑Oxazine Ring Enables N‑Derivatisation Not Possible with the 3‑Oxo Analog

The dihydro‑2H‑benzo[b][1,4]oxazine ring contains a secondary amine (NH) at the 4‑position, providing a nucleophilic site for N‑alkylation, N‑acylation, N‑sulfonylation, and N‑arylation reactions [1]. In contrast, the 3‑oxo analog 8‑methyl‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one (CAS 102065-94-1) possesses an amide NH that is significantly less nucleophilic and less amenable to further functionalisation . This distinction is critical for library synthesis: the 3,4‑dihydro scaffold serves as a versatile branching point for generating diverse N‑substituted analogs, whereas the 3‑oxo scaffold is typically a terminal building block. The Japan Tobacco patent explicitly exploits this N‑functionalisation capability to construct the final URAT1‑active pharmaceutical ingredients [2].

Medicinal chemistry Scaffold diversification N-functionalisation

Position‑Specific Effects: 8‑Substitution on the Benzoxazine Scaffold Confers Selective DNA‑PK Inhibition Over PI3K Isoforms

Structure–activity relationship studies on 2‑amino‑substituted‑1,3‑benzoxazines have demonstrated that 8‑substitution can profoundly influence kinase selectivity. Morrison et al. (2014) reported that compound 25, an 8‑methyl‑2‑(pyridin‑3‑yl(pyridin‑3‑ylmethyl)amino)‑7‑(pyridin‑3‑ylmethoxy)‑substituted benzoxazine, showed selective DNA‑dependent protein kinase (DNA‑PK) inhibition over PI3K isoforms [1]. More broadly, 2‑morpholino‑8‑substituted‑benzoxazines 9–12 displayed high‑to‑moderate inhibition of both PI3K and DNA‑PK, with the DNA‑PK IC₅₀ range spanning 0.28–6.80 μM across the series [1]. In contrast, 7,8‑bis‑substituted analogs (8a, 8c, 8d) lost DNA‑PK selectivity over PI3K entirely, indicating that mono‑substitution at position 8 is a key determinant of kinase selectivity [1].

DNA-PK PI3K Kinase selectivity Structure-activity relationship

Hydrochloride Salt Form Provides Defined Solid‑State Stability and Handling Versus the Free Base

8‑Methyl‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine is commercially supplied predominantly as the hydrochloride salt (CAS 850896-45-6, MW 185.65 g/mol, purity ≥95%) . The hydrochloride salt is a crystalline solid with recommended storage at room temperature in sealed, dry conditions, whereas the free base (C₉H₁₁NO, MW 149.19) is a liquid or low‑melting solid with greater susceptibility to oxidative degradation [1]. The Japan Tobacco patent specifically claims pharmaceutical compositions using the hydrochloride or other pharmaceutically acceptable salts, noting that the salt form contributes to 'superior time‑course stability and dissolution property' compared with the free base . Multiple vendors including AKSci, Macklin, and various Chinese suppliers list the hydrochloride at 95–99% purity .

Salt selection Solid-state stability Formulation Procurement specification

High‑Value Application Scenarios for 8‑Methyl‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine Based on Verified Differentiation Evidence


URAT1 Inhibitor Lead Optimisation for Gout and Hyperuricemia

Medicinal chemistry teams pursuing novel uricosuric agents should prioritise 8‑methyl‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine hydrochloride as a starting scaffold. The compound provides direct entry into the patent‑protected URAT1 inhibitor chemical space disclosed by Japan Tobacco (US2008/0305169 A1) [1], with the benzomorpholine class having produced lead compounds exhibiting URAT1 IC₅₀ values as low as 0.72 μM—more potent than the approved drug lesinurad [2]. The secondary amine handle permits rapid N‑derivatisation to explore SAR around the URAT1 pharmacophore, while the 8‑methyl group contributes to an elevated LogP (2.74) favourable for renal transporter target engagement. The hydrochloride salt ensures reproducible weighing and long‑term storage stability for iterative medicinal chemistry campaigns [3].

Kinase Inhibitor Fragment‑Based Drug Discovery Targeting DNA‑PK or PI3K

The 8‑methyl‑benzoxazine scaffold has demonstrated position‑specific kinase selectivity in the DNA‑PK/PI3K axis [4]. Fragment‑based drug discovery (FBDD) programs targeting DNA‑PK should procure the 8‑methyl‑substituted benzomorpholine rather than unsubstituted or 6‑methyl analogs, as the 8‑substitution pattern is associated with selective DNA‑PK inhibition over PI3K isoforms (DNA‑PK IC₅₀ range 0.28–6.80 μM for 8‑substituted 2‑morpholino‑benzoxazines) [4]. The dihydro scaffold's NH group allows fragment elaboration via parallel chemistry, enabling rapid exploration of vectors identified by X‑ray crystallography (e.g., PDB entry 3DPD for the 3,4‑dihydro‑2H‑benzo[1,4]oxazine series in PI3Kγ) [5].

Parallel Library Synthesis for CNS‑Penetrant Lead Generation

The elevated LogP of 2.74 for the 8‑methyl derivative—compared with 1.63 for the unsubstituted benzomorpholine parent [6]—makes this building block the preferred choice when designing compound libraries intended to achieve blood‑brain barrier penetration. The PSA of 21.26 Ų (below the 60–70 Ų threshold for CNS penetration) combined with the higher lipophilicity positions this scaffold favourably within CNS MPO (multiparameter optimisation) scoring frameworks. The secondary amine enables rapid diversification via N‑alkylation, N‑acylation, or N‑sulfonylation under mild conditions suitable for parallel synthesis platforms [7]. Researchers should select the 8‑methyl over the 6‑methyl isomer (LogP 1.94) when CNS target engagement is a primary project objective.

Process Chemistry Development and Salt Form Optimisation

Process development groups scaling up benzoxazine‑based API intermediates should procure the hydrochloride salt (CAS 850896-45-6) specifically. The Japan Tobacco patent explicitly claims that the salt form provides 'superior time‑course stability and dissolution property' [1], critical attributes for reproducible large‑scale reactions and downstream formulation. The crystalline hydrochloride (MW 185.65, purity ≥95% from multiple commercial suppliers [3]) enables accurate stoichiometric charging, unlike the free base which is a liquid or low‑melting solid requiring inert atmosphere handling. Procurement teams should specify CAS 850896-45-6 (not the free base) and request certificates of analysis confirming purity and residual solvent levels appropriate for the intended synthetic step.

Quote Request

Request a Quote for 8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.